molecular formula C17H17NO4 B2375684 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone CAS No. 477333-83-8

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone

Cat. No.: B2375684
CAS No.: 477333-83-8
M. Wt: 299.326
InChI Key: VKFLWHINDMBXOT-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone is an organic compound that features a benzodioxole ring and a methoxyaniline group connected via a propanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Propanone Linker: The benzodioxole ring is then reacted with a suitable propanone derivative under basic conditions to form the intermediate compound.

    Introduction of the Methoxyaniline Group: Finally, the intermediate compound is reacted with 4-methoxyaniline under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyaniline group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyanilino)-1-ethanone
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-hydroxyanilino)-1-propanone
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone is unique due to the presence of both the benzodioxole and methoxyaniline groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-methoxyanilino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-20-14-5-3-13(4-6-14)18-9-8-15(19)12-2-7-16-17(10-12)22-11-21-16/h2-7,10,18H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFLWHINDMBXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477333-83-8
Record name 1-(1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYANILINO)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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